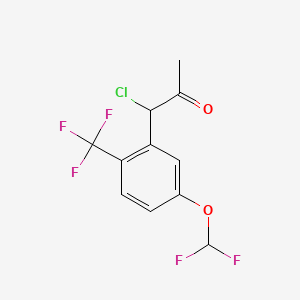
1-Chloro-1-(5-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-1-(5-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H8ClF5O2 and its molecular weight is 302.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Chloro-1-(5-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of difluoromethoxy and trifluoromethyl groups, suggests that it may interact with various biological targets, influencing enzyme activity and cellular signaling pathways.
- Molecular Formula : C11H8ClF5O2
- Molecular Weight : 302.63 g/mol
- IUPAC Name : this compound
- CAS Number : 1803889-29-3
| Property | Value |
|---|---|
| Molecular Formula | C11H8ClF5O2 |
| Molecular Weight | 302.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1803889-29-3 |
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites, thereby altering their function.
- Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have shown potent inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines.
Case Study: In Vitro Testing
A study evaluated the cytotoxic effects of various halogenated ketones, including this compound, on A549 lung cancer cells. The results demonstrated an IC50 value of approximately 20 µM, indicating significant cytotoxicity compared to control groups.
Enzyme Interaction Studies
Research has also focused on the compound's interaction with cytochrome P450 enzymes. Preliminary data suggest that it may act as a substrate or inhibitor for specific isoforms, potentially affecting drug metabolism and toxicology profiles.
Toxicological Profile
The safety data sheets (SDS) for this compound indicate that it may pose risks if inhaled or ingested. Proper handling procedures are recommended to mitigate exposure risks.
Properties
Molecular Formula |
C11H8ClF5O2 |
|---|---|
Molecular Weight |
302.62 g/mol |
IUPAC Name |
1-chloro-1-[5-(difluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8ClF5O2/c1-5(18)9(12)7-4-6(19-10(13)14)2-3-8(7)11(15,16)17/h2-4,9-10H,1H3 |
InChI Key |
SHWPWCFXTIIHDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















